Allyl valerate

Regulatory Compliance IFRA Standards Flavor & Fragrance Procurement

Allyl valerate (CAS 6321-45-5), also known as allyl pentanoate or prop-2-enyl pentanoate, is an unsaturated fatty acid ester (C8H14O2) recognized as generally safe (GRAS) for food and beverage flavoring purposes. Unlike its saturated counterpart ethyl valerate, or other longer-chain allyl esters like allyl hexanoate, this compound is distinctively classified as a flavoring agent with a recommended exclusion from fragrance use.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 6321-45-5
Cat. No. B1619844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl valerate
CAS6321-45-5
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC=C
InChIInChI=1S/C8H14O2/c1-3-5-6-8(9)10-7-4-2/h4H,2-3,5-7H2,1H3
InChIKeyPWYXVVREDGESBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Valerate (CAS 6321-45-5) Procurement Guide: A C8 Unsaturated Ester in the Flavor & Fragrance Sector


Allyl valerate (CAS 6321-45-5), also known as allyl pentanoate or prop-2-enyl pentanoate, is an unsaturated fatty acid ester (C8H14O2) recognized as generally safe (GRAS) for food and beverage flavoring purposes [1]. Unlike its saturated counterpart ethyl valerate, or other longer-chain allyl esters like allyl hexanoate, this compound is distinctively classified as a flavoring agent with a recommended exclusion from fragrance use [2].

Allyl Valerate Specification Analysis: Why Structural Analogs Fail as Drop-in Substitutes


Substituting allyl valerate with other C8H14O2 isomers like allyl isovalerate, or with other valerate esters like ethyl valerate, will alter the final product's organoleptic profile, regulatory compliance, and physical properties. Allyl valerate imparts a distinct pineapple and pear-like character, whereas ethyl valerate is more apple-forward, and allyl isovalerate has a pronounced overripe or cherry note [1]. Critically, hydrolysis of allyl valerate releases valeric acid and allyl alcohol; the latter is a toxic metabolite that limits its safe use to controlled food processes, unlike the simpler ethanol released by ethyl valerate [2].

Allyl Valerate Comparative Technical Evidence: Quantitative Benchmarks Against Key Alternatives


IFRA Regulatory Differentiation: Flavor-Only Designation vs. Dual-Use Allyl Analogs

Allyl valerate carries a critical procurement distinction: the International Fragrance Association (IFRA) explicitly recommends it is 'not for fragrance use' [1]. In contrast, structural analogs allyl hexanoate and allyl isovalerate are actively used and assessed for both flavor and fragrance applications . This restriction is directly tied to the toxicological profile of its hydrolysis product, allyl alcohol, which limits the compound's safety margin in leave-on consumer products.

Regulatory Compliance IFRA Standards Flavor & Fragrance Procurement

Hydrolytic Stability: Aqueous Half-Life Advantage Over Enzyme-Labile Allyl Analogs

In silico modeling (HYDROWIN v1.67) estimates the aqueous base-catalyzed hydrolysis half-life of allyl valerate to be 44.6 days at pH 8 and 25°C . This suggests a significant level of intrinsic chemical stability. In a biological context, allyl hexanoate is reported to be completely hydrolyzed by pancreatin within 2 hours, and allyl isovalerate is hydrolyzed by liver homogenates at a slower rate than straight-chain allyl esters [1]. This differential suggests allyl valerate may persist longer in aqueous process environments compared to enzymatically labile alternatives.

Chemical Stability Hydrolysis Half-Life Aqueous Formulation

Vapor Pressure and Volatility: Enhanced Headspace Delivery Compared to Allyl Hexanoate

Allyl valerate exhibits a vapor pressure of 1.44 mmHg at 25°C , which is over twice that of its closest higher homolog, allyl hexanoate, measured at 0.678 mmHg under the same conditions [1]. This indicates that allyl valerate is significantly more volatile. This higher volatility directly impacts the compound's ability to partition into the headspace, making it a more aggressive 'top-note' impact chemical for immediate sensory perception.

Volatility Vapor Pressure Headspace Analysis Flavor Release

GHS Hazard Profile: Reduced Ecotoxicity and Irritation Potential vs. Allyl Analogs

Allyl valerate is classified under GHS solely for acute mammalian toxicity (H301: Toxic if swallowed; H311: Toxic in contact with skin) [1]. In contrast, allyl hexanoate carries additional chronic aquatic toxicity hazards (H411) , and allyl isovalerate is classified with both flammability (H226) and specific target organ toxicity (H335) hazards [2]. This cleaner hazard profile simplifies environmental risk assessment and waste-handling protocols for allyl valerate.

Safety Data Sheet GHS Classification Ecotoxicology Occupational Health

Evidence-Backed Application Scenarios for Allyl Valerate (CAS 6321-45-5) in Industrial Settings


High-Impact Pineapple & Pear Flavor Formulations for Instant Beverages

Leverage allyl valerate's vapor pressure of 1.44 mmHg at 25°C to deliver an intense 'top-note' in powdered or ready-to-drink fruit beverages. Its higher volatility relative to allyl hexanoate (0.678 mmHg) ensures a more aggressive burst of fruity aroma upon product opening or reconstitution, which is a key differentiator in consumer sensory panels .

Shelf-Stable Aqueous Flavor Concentrates Requiring Long-Term Stability

Utilize allyl valerate's model-estimated hydrolytic half-life of 44.6 days (pH 8, 25°C) to formulate pre-mix syrups or concentrates where enzymatic or rapid chemical hydrolysis would degrade other allyl esters like allyl hexanoate within hours . This stability supports supply chain logistics for liquid flavor houses.

Food-Exclusive Manufacturing Facilities with Streamlined EHS Protocols

For production sites strictly dedicated to food and beverage flavoring, the IFRA 'not for fragrance use' designation [1] and the simpler GHS hazard profile (lacking aquatic chronic toxicity and flammable liquid classifications of its close analogs) allow for focused environmental health and safety (EHS) management. This avoids the added regulatory complexity of handling dual-use aroma chemicals.

Nature-Identical Apple and Pear Flavor Reconstitution

Incorporate allyl valerate in nature-identical flavor formulations that seek to mimic the volatile profile of Heracleum dissectum [2]. Since this compound is naturally occurring, it can be used in clean-label flavor solutions targeting specific regional fruit profiles, unlike purely synthetic alternatives that lack a natural precedent.

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